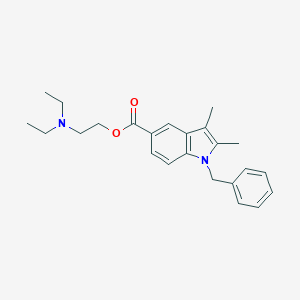
2-(diethylamino)ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(diethylamino)ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a complex structure with a benzyl group, two methyl groups, and a diethylamino-ethyl ester moiety attached to the indole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(diethylamino)ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and other electrophiles.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or other substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(diethylamino)ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(diethylamino)ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving signal transduction, gene expression, and cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-2,3-dimethyl-1H-indole-5-carboxylic acid: Lacks the diethylamino-ethyl ester moiety.
2,3-Dimethyl-1H-indole-5-carboxylic acid 2-diethylamino-ethyl ester: Lacks the benzyl group.
1-Benzyl-2,3-dimethyl-1H-indole: Lacks both the carboxylic acid and diethylamino-ethyl ester moieties.
Uniqueness: 2-(diethylamino)ethyl 1-benzyl-2,3-dimethyl-1H-indole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, methyl groups, and diethylamino-ethyl ester moiety enhances its potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C24H30N2O2 |
|---|---|
Molekulargewicht |
378.5g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate |
InChI |
InChI=1S/C24H30N2O2/c1-5-25(6-2)14-15-28-24(27)21-12-13-23-22(16-21)18(3)19(4)26(23)17-20-10-8-7-9-11-20/h7-13,16H,5-6,14-15,17H2,1-4H3 |
InChI-Schlüssel |
XVPVASDNIQXXGZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC2=C(C=C1)N(C(=C2C)C)CC3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC2=C(C=C1)N(C(=C2C)C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


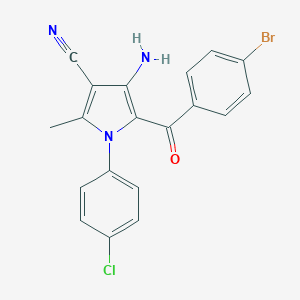
![ethyl 4-(acetyloxy)-2-methyl-5-[(2-nitrophenyl)sulfanyl]thiophene-3-carboxylate](/img/structure/B421042.png)
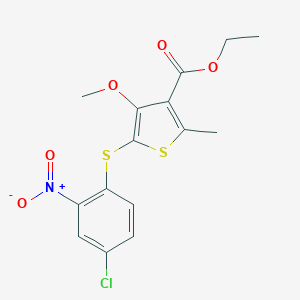
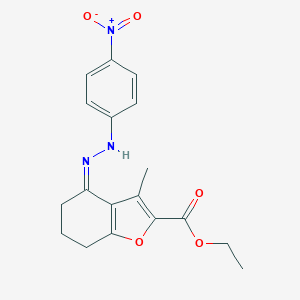
![5-(4-bromophenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B421045.png)
![N-(1,2,3,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8-yl)tetradecanamide](/img/structure/B421046.png)
![N-[2-(1H-indol-3-yl)-1-methylethyl]propanamide](/img/structure/B421047.png)
![4-(4-bromobenzyl)-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B421054.png)
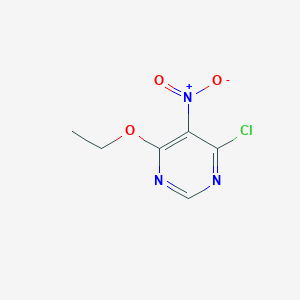
![8-(4-Methoxyphenyl)-2-methyl-1-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carbonitrile](/img/structure/B421056.png)

![9-(4-bromophenyl)-2-methyl-1-phenyl-5,6,7,8-tetrahydro-1H-pyrrolo[3,2-b]quinoline-3-carbonitrile](/img/structure/B421058.png)
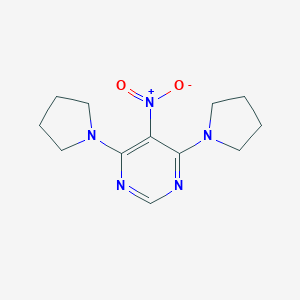
![1-(5-hydroxy-2-methyl-6,8-diphenyl-6H-furo[2,3-e]indazol-3-yl)ethanone](/img/structure/B421064.png)
